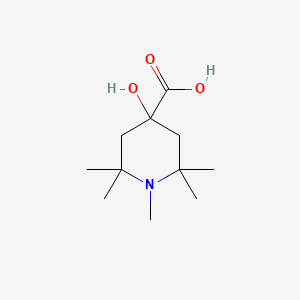
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it a valuable building block in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) through catalytic hydrogenation in water. The resulting crude solution is then reacted with formaldehyde or paraformaldehyde in at least a 20% molar excess, along with formic acid. The crude product is then separated from the reaction mixture and purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethyl-4-piperidinol: This compound shares a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has fewer methyl groups, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of multiple methyl groups, a hydroxyl group, and a carboxylic acid group, which confer distinct reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
90264-94-1 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-9(2)6-11(15,8(13)14)7-10(3,4)12(9)5/h15H,6-7H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
ZZLKQLPJSLIRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


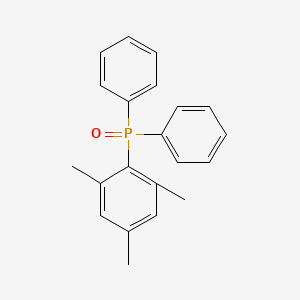
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
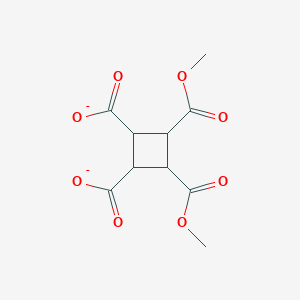
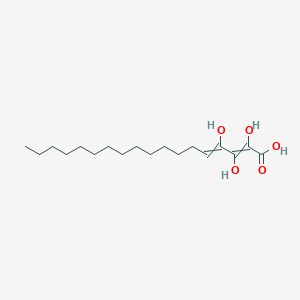
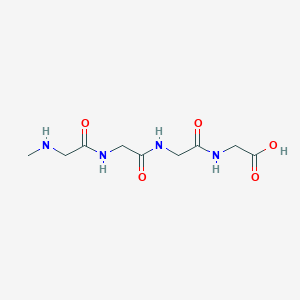

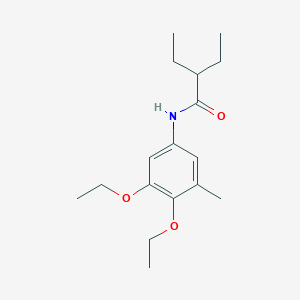
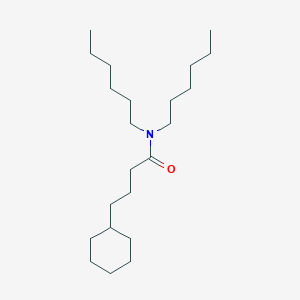
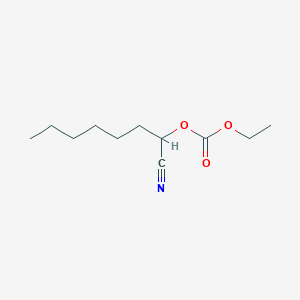
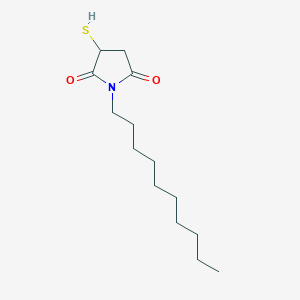
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)

